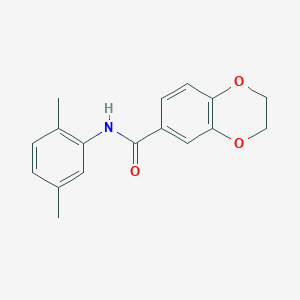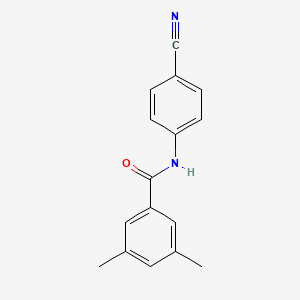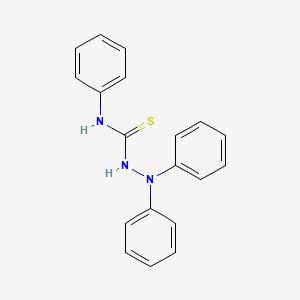
5-bromo-2-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound is commonly referred to as B-Temp, and its unique chemical properties make it a valuable tool for studying various biochemical and physiological processes.
作用機序
B-Temp works by undergoing a chemical reaction with ROS, resulting in the formation of a fluorescent product that emits light at a specific wavelength. This fluorescence can be measured using various techniques such as fluorescence microscopy and spectroscopy, allowing researchers to quantify the concentration of ROS in cells.
Biochemical and Physiological Effects
B-Temp has been shown to have minimal effects on cellular functions, making it an ideal tool for studying various biochemical and physiological processes. Its ability to selectively detect ROS has made it a valuable tool in studying oxidative stress, which is a key factor in several diseases.
実験室実験の利点と制限
One of the main advantages of using B-Temp in lab experiments is its high selectivity for ROS, allowing for accurate measurement of ROS concentration in cells. Additionally, B-Temp is easy to use and has minimal effects on cellular functions, making it an ideal tool for studying various physiological and biochemical processes.
However, B-Temp has some limitations, including its sensitivity to light and temperature, which can affect its fluorescence properties. Additionally, B-Temp has a limited range of detection, making it unsuitable for measuring high concentrations of ROS.
将来の方向性
There are several potential future directions for the use of B-Temp in scientific research. One possible direction is the development of new derivatives of B-Temp that have improved fluorescence properties and increased selectivity for specific types of ROS.
Another potential direction is the use of B-Temp in studying the role of ROS in disease progression and the development of new therapeutic strategies for diseases such as cancer and neurodegenerative disorders. Additionally, B-Temp could be used in developing new diagnostic tools for measuring ROS concentration in patients with various diseases.
Conclusion
In conclusion, B-Temp is a valuable tool for studying various biochemical and physiological processes due to its ability to act as a fluorescent probe for detecting and measuring ROS concentration in cells. Its high selectivity and minimal effects on cellular functions make it an ideal tool for scientific research. With further development and research, B-Temp has the potential to contribute to the development of new therapeutic strategies and diagnostic tools for several diseases.
合成法
The synthesis of B-Temp involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with N-(2,2,6,6-tetramethyl-4-piperidinyl)ethanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure B-Temp.
科学的研究の応用
B-Temp has been extensively used in scientific research due to its ability to act as a fluorescent probe for detecting and measuring the concentration of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes, and their dysregulation has been linked to several diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
特性
IUPAC Name |
5-bromo-2-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O3S/c1-6-23-14-8-7-12(18)9-15(14)24(21,22)19-13-10-16(2,3)20-17(4,5)11-13/h7-9,13,19-20H,6,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIZSFJXURXCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5813315.png)

![4-{[4-ethyl-3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5813328.png)
![2-[(4-chlorophenyl)thio]-N-cyclopropylacetamide](/img/structure/B5813336.png)
![5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5813345.png)

![3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one](/img/structure/B5813357.png)



![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5813380.png)
![4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5813396.png)
![ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B5813404.png)
